

Application Notes and Protocols for the Dihydroorotate Dehydrogenase Inhibitor: Tetflupyrolimet

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Compound of Interest

Compound Name: 3-[3-(Trifluoromethyl)phenyl]pyrrolidine

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These application notes provide a comprehensive overview of Tetflupyrolimet, a potent enzyme inhibitor featuring a **3-[3-(Trifluoromethyl)phenyl]pyrrolidine** core structure. Detailed protocols for in vitro enzyme inhibition assays and cellular assays are provided to facilitate research and development of novel therapeutics targeting dihydroorotate dehydrogenase (DHODH).

Introduction

Tetflupyrolimet is a novel herbicide that functions through the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.^[1]^[2]^[3]^[4]^[5] This pathway is essential for the synthesis of DNA and RNA, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and pathogens.^[6]^[7]^[8] The **3-[3-(Trifluoromethyl)phenyl]pyrrolidine** moiety is a key structural feature contributing to the inhibitory activity of Tetflupyrolimet. This document outlines its mechanism of action, provides quantitative inhibition data, and details experimental protocols for its evaluation.

Mechanism of Action

Tetflupyrolimet targets DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway.[2][3][4] This flavin-dependent mitochondrial enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the production of pyrimidine nucleotides.[7][9] Tetflupyrolimet acts as a mixed-mode inhibitor, binding to the ubiquinone binding site of DHODH, thereby blocking its catalytic activity.[1][10] This inhibition leads to a depletion of the pyrimidine pool, disrupting DNA and RNA synthesis and ultimately leading to cell growth inhibition.[4][6]

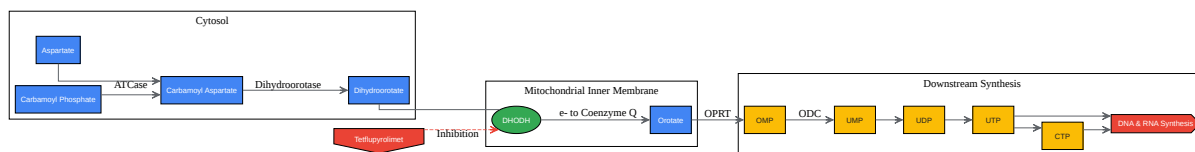
Quantitative Inhibition Data

The inhibitory potency of Tetflupyrolimet against DHODH has been determined for various species. The half-maximal inhibitory concentration (IC50) and other binding parameters are summarized in the table below.

Target Enzyme	Species	IC50 (nM)	KD (nM)	kon (x 10 ⁴ M ⁻¹ s ⁻¹)	koff (x 10 ⁻³ s ⁻¹)
DHODH	Setaria italica (Foxtail millet)	4.3 ± 0.9	Not Reported	Not Reported	Not Reported
DHODH	Oryza sativa (Rice)	21 ± 3	25 ± 8	616 ± 96	151 ± 24
DHODH	Zea mays (Maize)	36 ± 14	Not Reported	Not Reported	Not Reported
DHODH	Arabidopsis thaliana	109 ± 51	Not Reported	Not Reported	Not Reported
DHODH	Homo sapiens (Human)	380 ± 24	Not Reported	Not Reported	Not Reported

Signaling Pathway

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route for the production of nucleotides. DHODH plays a pivotal role in this pathway, as illustrated below.



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Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of Tetflupyrolimet on DHODH.

Experimental Protocols

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay (DCIP Reduction Assay)

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of Tetflupyrolimet on DHODH by measuring the reduction of 2,6-dichloroindophenol (DCIP).^[1]
^[11]

Materials:

- Recombinant DHODH enzyme
- L-Dihydroorotic acid (DHO)
- 2,6-dichloroindophenol (DCIP)
- Coenzyme Q10 (CoQ10) or Decylubiquinone
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 or 5% (v/v) Brij 35^[1]

- Tetflupyrolimet
- DMSO
- 96-well microplate
- Microplate spectrophotometer

Procedure:

- **Compound Preparation:** Prepare a stock solution of Tetflupyrolimet in DMSO. Create a series of dilutions in the Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- **Enzyme Preparation:** Dilute the recombinant DHODH enzyme to the desired working concentration in the Assay Buffer.
- **Assay Reaction:**
 - Add 2 μL of the Tetflupyrolimet dilutions (or DMSO for control) to the wells of a 96-well plate.
 - Add 178 μL of the DHODH enzyme solution to each well.
 - Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
 - Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer. Final concentrations in the 200 μL reaction volume should be approximately 500 μM DHO, 200 μM DCIP, and 100 μM CoQ10.
 - Initiate the reaction by adding 20 μL of the reaction mix to each well.
- **Measurement:** Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
- **Data Analysis:**

- Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time curve.
- Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
- Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of Tetflupyrolimet on the proliferation of a suitable cell line (e.g., cancer cell lines known to be sensitive to DHODH inhibition).

Materials:

- Selected cell line
- Complete cell culture medium
- Tetflupyrolimet
- DMSO
- 96-well cell culture plate
- Cell proliferation reagent (e.g., WST-1, CCK-8, or similar)
- Microplate reader

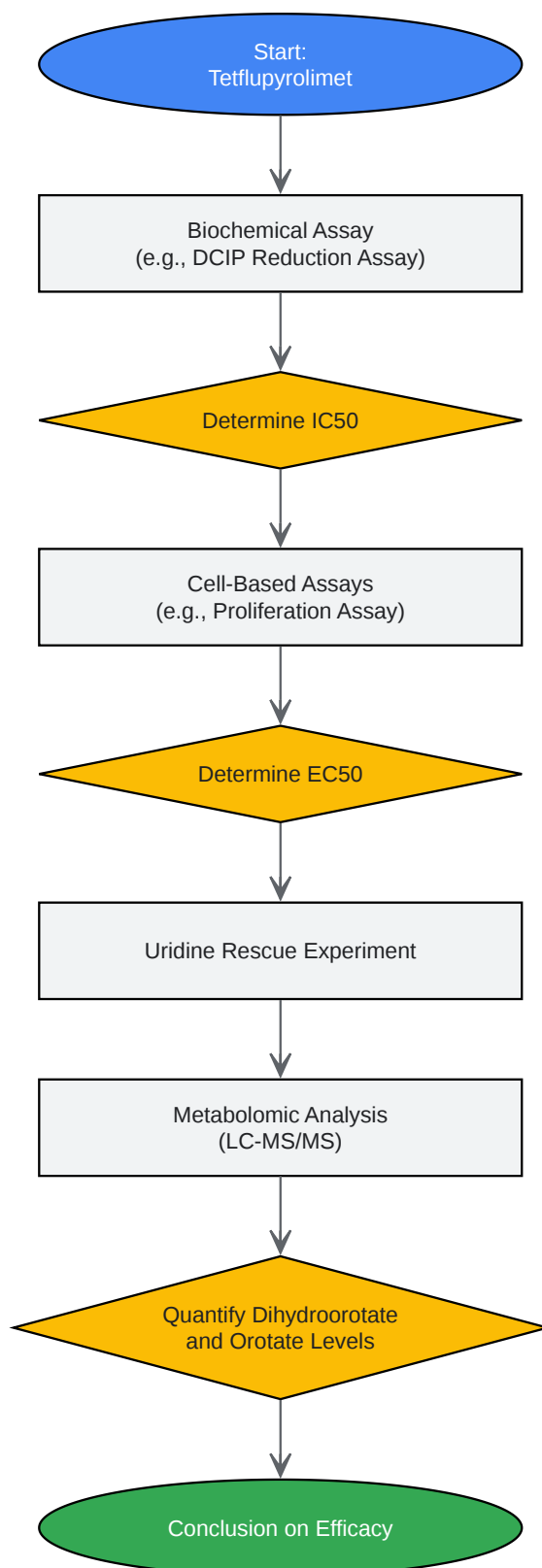
Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of Tetflupyrolimet in complete medium. The final DMSO concentration should be kept below 0.1%.

- Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of Tetflupyrolimet or DMSO as a vehicle control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Measurement:
 - Add 10 μ L of the cell proliferation reagent to each well.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1/CCK-8) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the DMSO-treated control cells.
 - Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of a DHODH inhibitor like Tetflupyrolimet.



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Caption: A typical experimental workflow for evaluating the efficacy of a DHODH inhibitor.

Conclusion

Tetflupyrolimet, a molecule containing the **3-[3-(Trifluoromethyl)phenyl]pyrrolidine** scaffold, serves as a potent and selective inhibitor of dihydroorotate dehydrogenase. The provided application notes and detailed experimental protocols offer a robust framework for researchers to investigate its mechanism of action and to explore its potential in various research and drug development applications targeting the de novo pyrimidine biosynthesis pathway.

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